molecular formula C13H24N2O2 B1375840 Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate CAS No. 1251018-38-8

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

Cat. No. B1375840
M. Wt: 240.34 g/mol
InChI Key: CRKUYKGXHZMQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1251018-38-8 . It has a molecular weight of 240.35 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h10-11,14H,4-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 240.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

1. Synthesis of Novel Compounds

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate and related intermediates are key in the synthesis of novel compounds. These compounds provide an entry point to chemical spaces complementary to piperidine ring systems, indicating their significant role in the development of new chemical entities (Meyers et al., 2009).

2. Intermediate in Biologically Active Compounds

This chemical serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. Its synthesis and structural confirmation are crucial steps in the development of these bioactive molecules (Kong et al., 2016).

3. Application in Anticancer Drug Synthesis

It is also a significant intermediate for small molecule anticancer drugs. Its synthesis and optimization are vital in the development of effective cancer therapeutics (Zhang et al., 2018).

4. Scaffold for Substituted Piperidines

This compound is used as a scaffold for the preparation of substituted piperidines, demonstrating its versatility in medicinal chemistry (Harmsen et al., 2011).

5. Role in Antibacterial Agents

In the field of antibacterials, it has been utilized in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which show potent activities against gram-positive and gram-negative bacteria (Mori et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-piperidin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUYKGXHZMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857401
Record name tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

CAS RN

1251018-38-8
Record name tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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